

# Adrixetinib: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Adrixetinib (Q702) is a novel, orally bioavailable small molecule inhibitor targeting the receptor tyrosine kinases Axl, Mer, and colony-stimulating factor 1 receptor (CSF1R).[1][2] Developed through a collaboration involving The Lead Discovery Center, The Max Planck Institute of Biochemistry, Vichem Chemie, and further advanced by Qurient Co. and Merck & Co., Adrixetinib represents a promising immunotherapeutic agent. By selectively inhibiting these key kinases, Adrixetinib modulates the tumor microenvironment, enhances anti-tumor immunity, and overcomes drug resistance. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and clinical development of Adrixetinib.

# **Discovery and Rationale**

The discovery of **Adrixetinib** was driven by the growing understanding of the critical roles that Axl, Mer, and CSF1R play in cancer progression and immune evasion. Overexpression of Axl and Mer, members of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is associated with poor prognosis, drug resistance, and metastasis in various cancers.[3] These kinases are involved in key oncogenic processes, including cell survival, proliferation, and epithelial-to-mesenchymal transition (EMT).

Simultaneously, CSF1R is a key regulator of tumor-associated macrophages (TAMs), which are often polarized towards an immunosuppressive M2 phenotype within the tumor



microenvironment. By targeting CSF1R, the aim was to reprogram these macrophages to a pro-inflammatory M1 phenotype, thereby enhancing the anti-tumor immune response. The rationale behind developing a triple inhibitor was to simultaneously target both the intrinsic tumor cell survival pathways and the extrinsic immune-suppressive environment, offering a multi-pronged attack on cancer.

# **Synthesis of Adrixetinib**

The chemical synthesis of **Adrixetinib** is detailed in the patent WO2019229251. The synthesis involves a multi-step process, a generalized scheme of which is presented below. For full, specific details of the synthesis, including reagents, reaction conditions, and purification methods, please refer to the aforementioned patent.

Experimental Protocol: Generalized Synthesis Scheme

The synthesis of **Adrixetinib** and its analogs, as described in patent literature, generally follows a convergent synthesis strategy. A key step often involves the coupling of a substituted quinoline or a similar heterocyclic core with a substituted aniline derivative. The following is a representative, generalized protocol:

- Preparation of the Heterocyclic Core: A suitably substituted heterocyclic precursor, such as a halogenated quinoline, is synthesized. This often involves multi-step reactions to build the core structure and introduce necessary functional groups for subsequent coupling reactions.
- Synthesis of the Substituted Aniline Moiety: A separate synthetic route is employed to prepare the aniline portion of the molecule, which is often elaborately substituted to optimize binding affinity and pharmacokinetic properties.
- Coupling Reaction: The heterocyclic core and the substituted aniline are coupled together.
   This is typically achieved through a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination.
- Final Modification and Purification: Following the coupling reaction, further chemical
  modifications may be performed to introduce or alter peripheral functional groups. The final
  compound is then purified to a high degree using techniques such as column
  chromatography and recrystallization.



Note: This is a generalized description. The precise reagents, catalysts, solvents, and reaction conditions are critical for successful synthesis and are detailed in the relevant patent literature.

#### **Mechanism of Action**

Adrixetinib exerts its anti-cancer effects through the potent and selective inhibition of Axl, Mer, and CSF1R kinases.

#### **Kinase Inhibition Profile**

Adrixetinib has demonstrated high potency against its target kinases in preclinical studies. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target Kinase	IC50 (nM)
AxI	0.3
Mer	0.8
CSF1R	8.7
Table 1: In vitro kinase inhibitory activity of	

Adrixetinib.[4]

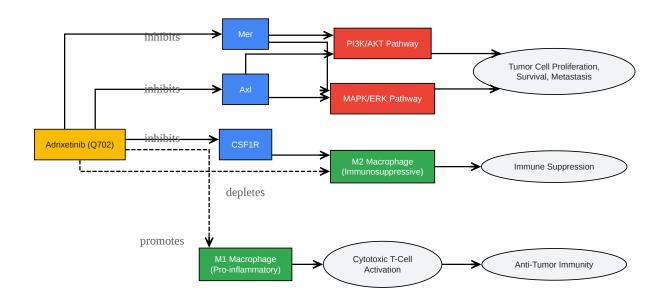
## **Signaling Pathways**

The inhibition of AxI, Mer, and CSF1R by **Adrixetinib** disrupts several downstream signaling pathways crucial for tumor growth and survival, as well as immune suppression.

- Axl/Mer Inhibition: By blocking Axl and Mer, Adrixetinib inhibits downstream signaling cascades such as the PI3K/AKT and MAPK/ERK pathways, which are critical for cancer cell proliferation, survival, and migration.
- CSF1R Inhibition: Inhibition of CSF1R signaling leads to the depletion of M2-like tumorassociated macrophages and a shift towards a more pro-inflammatory M1-like macrophage phenotype. This reprogramming of the tumor microenvironment enhances the recruitment and activation of cytotoxic T lymphocytes, leading to an anti-tumor immune response.

The following diagram illustrates the key signaling pathways modulated by **Adrixetinib**.





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Adrixetinib's impact on key signaling pathways.

# **Preclinical and Clinical Development**

**Adrixetinib** has undergone extensive preclinical evaluation and is currently in clinical development for various indications.

## **Preclinical Pharmacokinetics**

Preclinical studies in animal models have demonstrated that **Adrixetinib** possesses favorable pharmacokinetic properties, including good oral bioavailability and a dose-dependent exposure profile. These studies were crucial for determining the starting doses for human clinical trials.[5] [6]



Parameter	Value	Species	
Bioavailability	Data not publicly available	Rodent/Non-rodent	
Tmax	Data not publicly available	Rodent/Non-rodent	
Cmax	Dose-dependent increase observed	Human	
AUC	Dose-dependent increase observed	Human	
Table 2: Summary of Pharmacokinetic Parameters of Adrixetinib.[7]			

### **Clinical Trials**

**Adrixetinib** is being investigated in several clinical trials, both as a monotherapy and in combination with other anti-cancer agents. A notable study is the Phase 1b/2 trial NCT05438420, evaluating **Adrixetinib** in combination with pembrolizumab in patients with advanced solid tumors.

Clinical Trial NCT05438420 Summary



Phase	Title	Interventions	Indications	Status
Phase 1b/2	A Study of Adrixetinib (Q702) in Combination With Pembrolizumab in Participants With Selected Advanced Solid Tumors	Adrixetinib + Pembrolizumab	Advanced Solid Tumors	Recruiting
Table 3: Overview of the NCT05438420 Clinical Trial.[8]				

Preliminary results from this trial have shown a manageable safety profile and early signs of anti-tumor activity.[7][9]

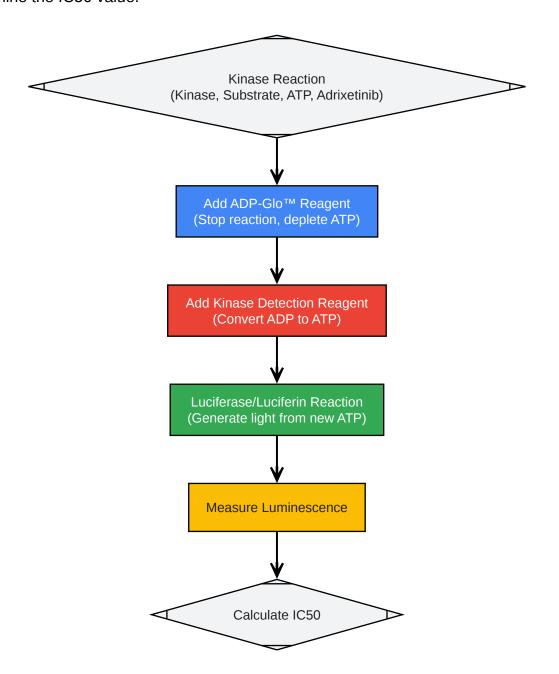
Experimental Protocol: ADP-Glo™ Kinase Assay

The inhibitory activity of **Adrixetinib** against its target kinases was likely determined using a method similar to the ADP-Glo<sup>™</sup> Kinase Assay. This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

- Kinase Reaction: The target kinase (Axl, Mer, or CSF1R) is incubated with a suitable substrate and ATP in a reaction buffer. Test compounds (e.g., Adrixetinib) at various concentrations are included to assess their inhibitory effect.
- ATP Depletion: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP.
- ADP to ATP Conversion: Kinase Detection Reagent is then added, which contains enzymes
  that convert the ADP produced in the kinase reaction into ATP.



- Luminescence Detection: The newly synthesized ATP is detected using a luciferase/luciferin reaction, which generates a luminescent signal that is proportional to the initial kinase activity. The signal is measured using a luminometer.
- Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.



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Workflow of the ADP-Glo™ Kinase Assay.



#### Conclusion

Adrixetinib is a promising, orally administered triple kinase inhibitor with a well-defined mechanism of action that targets both tumor cells and the tumor microenvironment. Its potent inhibition of AxI, Mer, and CSF1R provides a strong rationale for its continued clinical development in a variety of oncology indications. The ongoing clinical trials will further elucidate its safety and efficacy profile, potentially establishing Adrixetinib as a valuable new agent in the armamentarium against cancer.

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